3,4-Dimethylpentane-1,4-diol
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Overview
Description
3,4-Dimethylpentane-1,4-diol is an organic compound with the molecular formula C7H16O2 and a molecular weight of 132.20 g/mol . It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain. This compound is also known by other names such as 3,4-Dimethyl-1,4-pentandiol and 1,4-Pentanediol, 3,4-dimethyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpentane-1,4-diol can be achieved through various methods. One common approach involves the reduction of 3,4-dimethylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding diketone or other suitable precursors. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylpentane-1,4-diol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3,4-Dimethylpentane-1,4-diol finds applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpentane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound can act as a reducing agent or a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Neopentyl glycol (2,2-dimethyl-1,3-propanediol): Similar in structure but with different positioning of hydroxyl groups.
2,3-Dimethylbutane-2,3-diol: Another branched diol with different carbon chain length and hydroxyl group positioning.
Uniqueness: 3,4-Dimethylpentane-1,4-diol is unique due to its specific branched structure and the positioning of hydroxyl groups, which confer distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
3,4-dimethylpentane-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(4-5-8)7(2,3)9/h6,8-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJMOIGSWATFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591345 |
Source
|
Record name | 3,4-Dimethylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63521-36-8 |
Source
|
Record name | 3,4-Dimethylpentane-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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